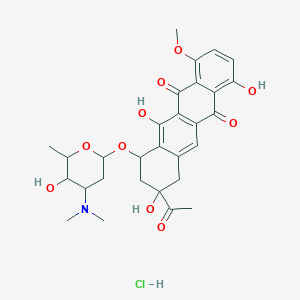

N,N-Dimethyldaunorubicin hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dimethyldaunorubicin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C29H34ClNO10 and its molecular weight is 592 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Production and Biosynthesis

Recent advancements in metabolic engineering have facilitated the biosynthesis of N,N-dimethyldaunorubicin. Researchers have successfully engineered Streptomyces peucetius, allowing for the incorporation of dimethylated sugars into the anthracycline biosynthetic pathway. This innovative approach not only enhances production efficiency but also opens avenues for creating additional derivatives with tailored properties .

Anticancer Efficacy

N,N-Dimethyldaunorubicin has demonstrated significant anticancer activity in preclinical models. Studies indicate that it retains efficacy against various tumor types while exhibiting reduced toxicity compared to its parent compounds. For instance, murine models have shown that N,N-dimethyldaunorubicin is effective against tumor cells without causing the typical side effects associated with doxorubicin treatment .

Reduced Toxicity Profile

Clinical observations suggest that N,N-dimethyldaunorubicin does not induce cardiotoxicity or secondary tumor formation, which are major concerns with traditional anthracyclines. This characteristic makes it a suitable alternative for patients who may be at risk for such complications, particularly in pediatric oncology settings where long-term health impacts are critical .

Comparative Analysis with Other Anthracyclines

| Compound | Mechanism | Toxicity | Efficacy |

|---|---|---|---|

| Doxorubicin | DNA intercalation | High cardiotoxicity | High |

| Daunorubicin | DNA intercalation | Moderate cardiotoxicity | High |

| N,N-Dimethyldaunorubicin | Histone eviction | Minimal cardiotoxicity | Comparable to doxorubicin |

This table summarizes the comparative mechanisms and toxicity profiles of various anthracyclines, highlighting the advantages of N,N-dimethyldaunorubicin in clinical applications.

Propiedades

Número CAS |

70095-84-0 |

|---|---|

Fórmula molecular |

C29H34ClNO10 |

Peso molecular |

592 g/mol |

Nombre IUPAC |

9-acetyl-7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-1,6,9-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C29H33NO10.ClH/c1-12-25(33)16(30(3)4)9-20(39-12)40-19-11-29(37,13(2)31)10-14-8-15-22(27(35)21(14)19)28(36)24-18(38-5)7-6-17(32)23(24)26(15)34;/h6-8,12,16,19-20,25,32-33,35,37H,9-11H2,1-5H3;1H |

Clave InChI |

PQICIELCESTBRG-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)OC)(C(=O)C)O)N(C)C)O.Cl |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)OC)(C(=O)C)O)N(C)C)O.Cl |

Números CAS relacionados |

67508-87-6 (Parent) |

Sinónimos |

N,N-dimethyldaunomycin N,N-dimethyldaunorubicin N,N-dimethyldaunorubicin hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.